Borane, ethyl-
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Overview
Description
Borane, ethyl- (also known as triethylborane) is an organoborane compound with the chemical formula (C2H5)3B. It is a colorless, pyrophoric liquid that ignites spontaneously in air. This compound is soluble in organic solvents such as tetrahydrofuran and hexane . Triethylborane is primarily used as an initiator in radical reactions and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Triethylborane is typically prepared by the reaction of trimethyl borate with triethylaluminium: [ \text{Et}_3\text{Al} + (\text{MeO})_3\text{B} \rightarrow \text{Et}_3\text{B} + (\text{MeO})_3\text{Al} ] This reaction yields triethylborane and trimethylaluminium . Industrial production methods often involve the use of boron trihalides and alkylating agents under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Triethylborane undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxygen to form boron oxides.
Reduction: It can reduce metal enolates to enoxytriethylborates, which can be further alkylated.
Substitution: It participates in hydroboration reactions with alkenes, forming organoborane compounds that can be oxidized to alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation and metal enolates for reduction. Major products formed from these reactions include alcohols, enoxytriethylborates, and boron oxides .
Scientific Research Applications
Triethylborane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of triethylborane involves its ability to act as a Lewis acid, accepting electrons from other molecules. In hydroboration reactions, it adds to alkenes in an anti-Markovnikov manner, where the boron atom attaches to the less substituted carbon of the double bond . This results in the formation of organoborane compounds, which can be further oxidized to alcohols .
Comparison with Similar Compounds
Triethylborane is unique among organoborane compounds due to its high reactivity and pyrophoric nature. Similar compounds include:
Trimethylborane: Another trialkylborane with similar reactivity but different alkyl groups.
Diborane: A simpler borane compound that is also highly reactive and used in hydroboration reactions.
Disiamylborane: A dialkylborane used in selective hydroboration reactions.
Triethylborane stands out due to its specific applications in radical reactions and as an ignition source in aerospace applications .
Properties
CAS No. |
25070-50-2 |
---|---|
Molecular Formula |
C2H5B |
Molecular Weight |
39.87 g/mol |
InChI |
InChI=1S/C2H5B/c1-2-3/h2H2,1H3 |
InChI Key |
VABNKPWLESVOJG-UHFFFAOYSA-N |
Canonical SMILES |
[B]CC |
Origin of Product |
United States |
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